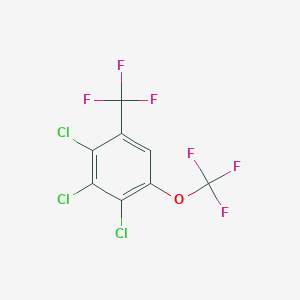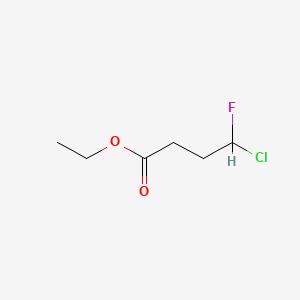
2,3,4-Trichloro-5-(trifluoromethoxy)benzotrifluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trichloro-5-(trifluoromethoxy)benzotrifluoride (TTFB) is an organofluorine compound that has been studied for its potential applications in a wide range of scientific research fields. It is a colorless liquid, which is soluble in most organic solvents, and is used as a reagent in organic synthesis. TTFB is also known as trifluoromethylchlorobenzene, trifluoromethoxychlorobenzene, or trifluoromethoxychlorobenzene.
科学的研究の応用
TTFB has been studied for its potential applications in a wide range of scientific research fields. It is used as a reagent in organic synthesis, and has been studied for its potential use as a catalyst in the production of polymers and other materials. It has also been studied for its potential use as a solvent for the extraction of organic compounds from aqueous solutions. In addition, TTFB has been studied for its potential applications in biochemistry, including as a reagent for the synthesis of biologically active compounds.
作用機序
The mechanism of action of TTFB is not well-understood. It is believed that the compound acts as a Lewis acid, and is able to catalyze a variety of organic reactions. It is also believed to act as an electron-withdrawing group, which can increase the acidity of a molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of TTFB have not been extensively studied. However, it is believed that the compound may have some effects on the central nervous system, as it has been found to inhibit the enzyme acetylcholinesterase. In addition, it has been found to increase the activity of the enzyme monoamine oxidase, which is involved in the breakdown of certain neurotransmitters.
実験室実験の利点と制限
The advantages of using TTFB in laboratory experiments include its low cost, low toxicity, and its solubility in most organic solvents. It is also relatively stable, and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments, such as its low reactivity and its slow reaction rate. In addition, it is not very soluble in water, and is not very soluble in aqueous solutions.
将来の方向性
Future research on TTFB could focus on the development of new methods for its synthesis, as well as the development of new applications for the compound. In addition, further research could be conducted on the biochemical and physiological effects of TTFB, and on the mechanism of action of the compound. Finally, further research could be conducted on the advantages and limitations of using TTFB in laboratory experiments.
合成法
TTFB can be synthesized by the reaction of trichlorobenzene and trifluoromethyl iodide at a temperature of 60°C. The reaction is catalyzed by a Lewis acid such as zinc chloride or tin(IV) chloride. The reaction is believed to proceed via a radical mechanism, with the trifluoromethyl iodide acting as a radical initiator.
特性
IUPAC Name |
2,3,4-trichloro-1-(trifluoromethoxy)-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl3F6O/c9-4-2(7(12,13)14)1-3(5(10)6(4)11)18-8(15,16)17/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNDVGKUQJQLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1OC(F)(F)F)Cl)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl3F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)











